molecular formula C20H17N3O4S B5171444 N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide

Cat. No.: B5171444
M. Wt: 395.4 g/mol
InChI Key: QKOIJIPMLYEQMI-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide typically involves the reaction of 9-ethylcarbazole with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The carbazole moiety is known for its ability to transport holes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethylcarbazol-3-yl)methylene-2-methyl-1-indolinylamine
  • 2-(carbamoylamino)-N-(9-ethylcarbazol-3-yl)acetamide

Uniqueness

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide is unique due to the presence of both the carbazole and nitrobenzenesulfonamide moieties. This combination imparts specific electronic and photochemical properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-2-22-17-8-4-3-7-15(17)16-13-14(11-12-18(16)22)21-28(26,27)20-10-6-5-9-19(20)23(24)25/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOIJIPMLYEQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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